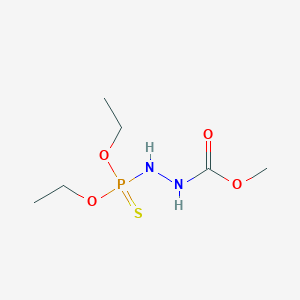
Methyl 2-(diethoxyphosphorothioyl)hydrazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(diethoxyphosphorothioyl)hydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a hydrazine functional group, which is known for its reactivity and versatility in organic synthesis. The compound’s structure includes a methyl ester group, a diethoxyphosphorothioyl group, and a hydrazine carboxylate moiety, making it a unique and valuable compound in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(diethoxyphosphorothioyl)hydrazine-1-carboxylate typically involves the reaction of hydrazine derivatives with diethoxyphosphorothioyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Hydrazine derivative} + \text{Diethoxyphosphorothioyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
化学反応の分析
Types of Reactions
Methyl 2-(diethoxyphosphorothioyl)hydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.
科学的研究の応用
Methyl 2-(diethoxyphosphorothioyl)hydrazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl 2-(diethoxyphosphorothioyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The diethoxyphosphorothioyl group may also contribute to its reactivity and interaction with biological targets.
類似化合物との比較
Similar Compounds
Methyl hydrazinocarboxylate: A simpler hydrazine derivative with similar reactivity.
Diethoxyphosphorothioyl hydrazine: Lacks the methyl ester group but shares the diethoxyphosphorothioyl moiety.
Hydrazinecarboxylate derivatives: Various derivatives with different substituents on the hydrazine and carboxylate groups.
Uniqueness
Methyl 2-(diethoxyphosphorothioyl)hydrazine-1-carboxylate is unique due to its combination of functional groups, which impart distinct chemical and biological properties. The presence of both the diethoxyphosphorothioyl and methyl ester groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
91044-80-3 |
|---|---|
分子式 |
C6H15N2O4PS |
分子量 |
242.24 g/mol |
IUPAC名 |
methyl N-(diethoxyphosphinothioylamino)carbamate |
InChI |
InChI=1S/C6H15N2O4PS/c1-4-11-13(14,12-5-2)8-7-6(9)10-3/h4-5H2,1-3H3,(H,7,9)(H,8,14) |
InChIキー |
RXKGQNHPRVONHT-UHFFFAOYSA-N |
正規SMILES |
CCOP(=S)(NNC(=O)OC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


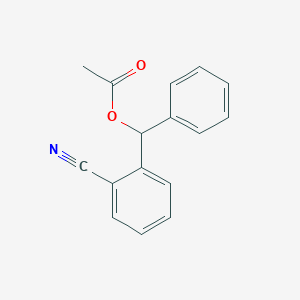

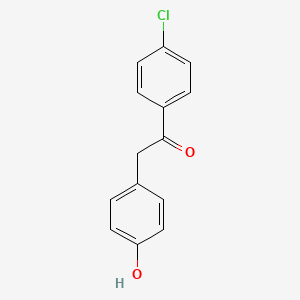
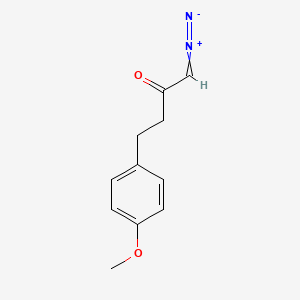

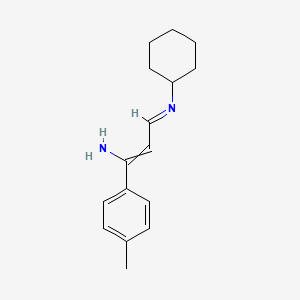
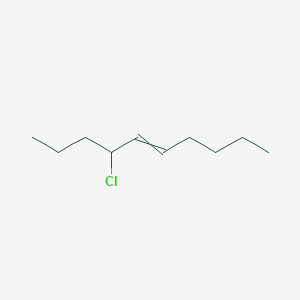
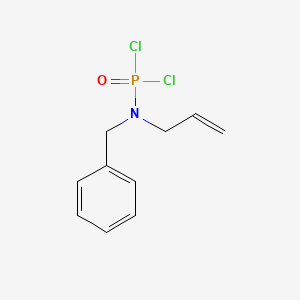
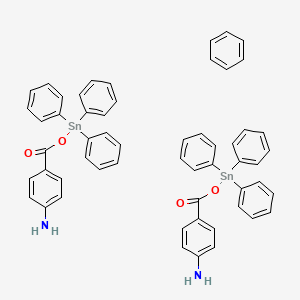

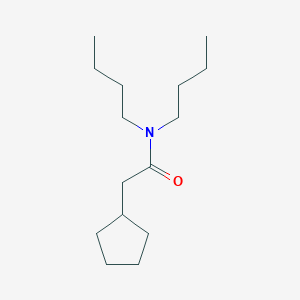
![ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate](/img/structure/B14348663.png)
![1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol](/img/structure/B14348668.png)

